3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a pyrimidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Substitution with Pyrrolidine: The pyrimidine ring is then functionalized with a pyrrolidine group through nucleophilic substitution reactions.
Attachment of the Benzamide Core: The benzamide core is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pyrimidine and pyrrolidine moieties are crucial for binding affinity and specificity, while the methoxy group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives and pyrimidine-containing compounds.
N-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide: Lacks the methoxy group, which may affect its biological activity and solubility.
3-methoxy-N-(pyrimidin-2-yl)methyl)benzamide: Lacks the pyrrolidine group, potentially altering its binding properties and efficacy.
Uniqueness
The unique combination of the methoxy, pyrimidine, and pyrrolidine groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methoxy-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-10-17(22-8-3-4-9-22)21-16(20-13)12-19-18(23)14-6-5-7-15(11-14)24-2/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEABJAHYVPDSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)OC)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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